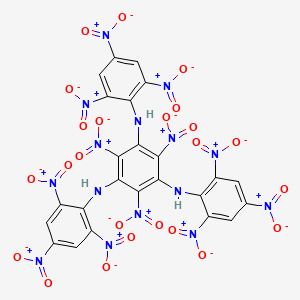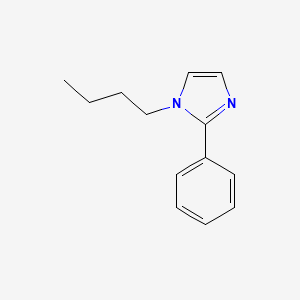
1-Butyl-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a phenyl group attached to the carbon atom at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenyl-1H-imidazole can be synthesized through various methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-2-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition leads to changes in cell membrane lipid composition, ultimately resulting in osmotic disruption or growth inhibition of the target cells .
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole: Similar in structure but lacks the phenyl group.
2-Phenylimidazole: Similar in structure but lacks the butyl group.
1-Benzylimidazole: Contains a benzyl group instead of a butyl group.
Conclusion
1-Butyl-2-phenyl-1H-imidazole is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study and application in scientific research.
Eigenschaften
CAS-Nummer |
122863-37-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-butyl-2-phenylimidazole |
InChI |
InChI=1S/C13H16N2/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3 |
InChI-Schlüssel |
UQWBCJHVNOKNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


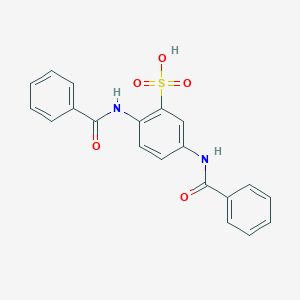

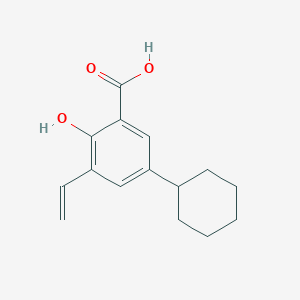
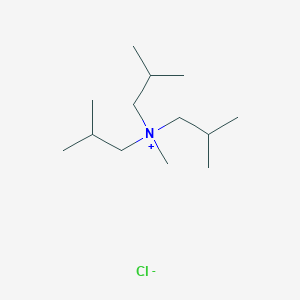
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)

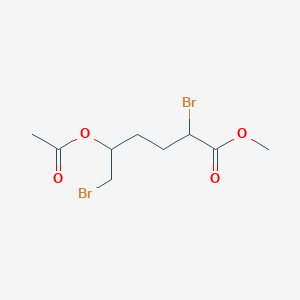
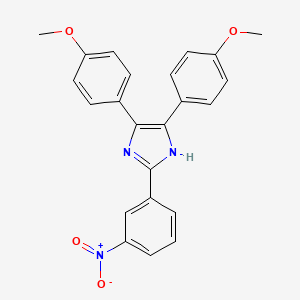
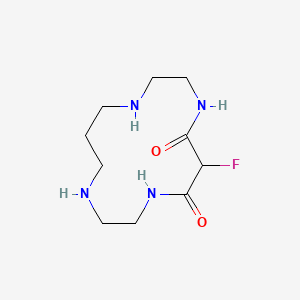
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)



